N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
Description
N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a structurally complex benzamide derivative characterized by a Z-configured enamide backbone, a 5-[3-(trifluoromethyl)phenyl]furan-2-yl substituent, and a 2-(morpholin-4-yl)ethylamino group. The trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability, while the morpholine ring improves aqueous solubility, a critical feature for bioavailability .
Properties
Molecular Formula |
C27H26F3N3O4 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[(Z)-3-(2-morpholin-4-ylethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H26F3N3O4/c28-27(29,30)21-8-4-7-20(17-21)24-10-9-22(37-24)18-23(32-25(34)19-5-2-1-3-6-19)26(35)31-11-12-33-13-15-36-16-14-33/h1-10,17-18H,11-16H2,(H,31,35)(H,32,34)/b23-18- |
InChI Key |
GCVBSHZSIZFZKC-NKFKGCMQSA-N |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multi-step organic synthesis. The process may include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Formation of the Enone Structure: This involves aldol condensation or related reactions to form the enone moiety.
Final Coupling: The final step involves coupling the various fragments together under suitable conditions, such as using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the enone to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s unique profile can be contextualized by comparing it to structurally related benzamide derivatives (Table 1).
Table 1. Structural and Functional Comparison of Benzamide Analogs
Key Observations:
Furan Substituent Effects: The trifluoromethylphenyl group in the target compound confers superior metabolic stability compared to bromo- or chlorophenyl analogs due to CF₃’s strong electron-withdrawing and hydrophobic effects .
Amino Substituent Impact: The morpholinylethyl group enhances solubility compared to pyridinylmethyl or methoxypropyl groups, making the target compound more suitable for oral administration . Furan-2-ylmethyl or 3-methoxypropyl groups may compromise stability due to oxidation-prone furan rings or metabolic cleavage of ether linkages .
Applications: Analogs with chloro/bromo substituents (e.g., ) are often explored in kinase inhibition, whereas phenoxy-containing derivatives () align with pesticidal uses .
Q & A
Q. What are the key synthetic strategies for constructing the enamine and benzamide moieties in this compound?
The synthesis involves coupling reactions between activated carbonyl groups and amines. For example, carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) are used to form amide bonds, as seen in analogous morpholine-containing compounds . The enamine moiety may require Schiff base formation under controlled pH and temperature, with purification via column chromatography to isolate intermediates .
Q. Which spectroscopic methods are most effective for confirming the compound’s structure?
- NMR : ¹H and ¹³C NMR can verify the connectivity of the morpholine, trifluoromethylphenyl, and benzamide groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for assessing stereochemistry and hydrogen-bonding networks .
Q. What safety precautions are critical when handling morpholine and trifluoromethyl-containing intermediates?
Morpholine derivatives require proper ventilation due to respiratory irritation risks . Trifluoromethyl groups may release HF under harsh conditions; thus, PPE (gloves, goggles) and neutralization protocols (e.g., calcium gluconate gel) are essential .
Q. How can researchers optimize reaction yields for multi-step syntheses involving furan and morpholine rings?
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity in heterocycle formation .
- Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during sensitive steps like acylation .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in stereochemical assignments for the (1Z)-prop-1-en-2-yl configuration?
SHELXL refinement can analyze anisotropic displacement parameters and Hirshfeld surfaces to distinguish between Z/E isomers. Twinning or disorder in crystals may require additional restraints or alternative space group assignments . For ambiguous cases, complementary methods like NOESY NMR or computational docking (e.g., DFT) are recommended .
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of the trifluoromethylphenyl and morpholine groups?
- Analog Synthesis : Replace the trifluoromethyl group with -CF₂H or -CH₃ to assess lipophilicity effects .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) to correlate substituent effects with potency .
- Computational Modeling : Molecular dynamics simulations can predict binding affinities to targets like CGRP receptors, guided by morpholine’s role in solubility and target engagement .
Q. How can researchers address low yields in the final coupling step between the furan and benzamide units?
- Activation Strategies : Use TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU for efficient amide bond formation .
- Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency for sterically hindered intermediates .
- Impurity Analysis : HPLC with UV/Vis detection identifies byproducts (e.g., unreacted furan precursors), guiding iterative optimization .
Q. What methodologies validate the compound’s stability under physiological conditions for in vivo studies?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by LC-MS to track degradation pathways .
- Plasma Stability Assays : Incubate with rodent plasma and quantify intact compound via UPLC-MS/MS over 24 hours .
Q. How can researchers reconcile conflicting data regarding the compound’s solubility in aqueous vs. organic solvents?
- LogP Determination : Shake-flask experiments with octanol/water partition coefficients clarify lipophilicity trends .
- Co-solvent Screening : Test solubility in DMSO:PBS mixtures (e.g., 10:90) to identify formulations for biological testing .
Q. What advanced techniques characterize the compound’s interaction with biological targets like kinases or GPCRs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
